(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a bromine atom attached to one of the phenyl rings and a furan ring, which is a five-membered aromatic ring containing oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and furfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chalcone derivatives with potential biological activities.
Biology:
Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anticancer Activity: Research has indicated that certain chalcone derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
Industry:
Material Science: The compound and its derivatives can be used in the development of organic electronic materials due to their conjugated systems and electronic properties.
Mechanism of Action
The biological activity of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. For example, chalcones are known to inhibit the enzyme tyrosinase, which is involved in melanin synthesis, making them useful in skin-whitening products.
Comparison with Similar Compounds
(2E)-3-(4-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one: Similar structure but with the bromine atom at the para position.
(2E)-3-(3-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
(2E)-3-(3-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: The presence of the bromine atom at the meta position on the phenyl ring and the furan ring contributes to the unique electronic and steric properties of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one. These properties can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXOHUGRROEJA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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